A Technical Guide to Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis
A Technical Guide to Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancing solid-phase peptide synthesis (SPPS), particularly for long and aggregation-prone sequences.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical application in peptide synthesis. By incorporating a pseudoproline (Ψ-Pro) moiety, this building block effectively disrupts secondary structure formation during synthesis, leading to higher purity and yield of the final peptide product.[1][2] Its application is particularly relevant in the synthesis of therapeutically important peptides, such as amyloid beta and GLP-1 analogs, which are notoriously difficult to produce via standard methods.
Chemical Identity and Properties
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a dipeptide composed of a tryptophan (Trp) and a modified serine (Ser) residue. The key structural features include:
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus, enabling stepwise elongation in Fmoc-based SPPS.
-
Trp(Boc): The tryptophan indole (B1671886) side-chain is protected by a tert-butyloxycarbonyl (Boc) group to prevent side reactions during synthesis.
-
Ser(Psi(Me,Me)pro): The serine residue is cyclized with acetone (B3395972) to form a 2,2-dimethyloxazolidine (B1633789) ring. This structure, known as a pseudoproline, mimics the conformational properties of proline.[1][3]
-
-OH: A free carboxylic acid at the C-terminus for coupling to the resin or the subsequent amino acid in the peptide chain.
Quantitative Data
The following table summarizes the key quantitative properties of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH.
| Property | Value | Reference(s) |
| CAS Number | 908601-15-0 | [4][5][6] |
| Molecular Formula | C₃₇H₃₉N₃O₈ | [4][5] |
| Molecular Weight | 653.72 g/mol | [4][6] |
| Appearance | White to off-white powder | [4] |
| Storage Temperature | 2-8°C or ≤ -10°C | [4][7] |
Mechanism of Action in Peptide Synthesis
During SPPS, growing peptide chains can fold into secondary structures, such as β-sheets, leading to intermolecular aggregation. This aggregation can hinder the accessibility of the N-terminus, resulting in incomplete coupling and deprotection steps, and ultimately, low peptide purity and yield.
The incorporation of a pseudoproline dipeptide like Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH mitigates this issue by inducing a "kink" in the peptide backbone, similar to a natural proline residue.[1][2] This conformational disruption breaks the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain.[1] The pseudoproline moiety is stable throughout the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection step, regenerating the native serine residue.[1]
Experimental Protocols
The following protocols provide a general guideline for the use of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and synthesis scale.
General Workflow for SPPS using Pseudoproline Dipeptides
Coupling Protocol
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is incorporated as a dipeptide unit. This avoids the sterically hindered coupling to the oxazolidine (B1195125) nitrogen.[1]
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) or HATU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling time may be extended for difficult sequences.
-
-
Washing: Wash the resin with DMF (3 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Cleavage and Deprotection Protocol
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the Boc group on tryptophan and the pseudoproline ring, which reverts to serine.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing tryptophan is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[8] A simpler alternative for many sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[9]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
Add the TFA solution to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Cool the mixture on ice for at least 30 minutes.
-
-
Collection and Drying:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Applications in Drug Development
The ability to synthesize "difficult" peptides is critical for the development of new therapeutics. Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH has been instrumental in the synthesis of several biologically active peptides:
-
Amyloid Beta (Aβ) Peptides: These peptides are associated with Alzheimer's disease and are highly prone to aggregation, making their synthesis extremely challenging. The use of pseudoproline dipeptides has enabled the successful synthesis of Aβ(1-42) with improved yield and purity.[3][4]
-
Glucagon-Like Peptide-1 (GLP-1) Analogs: GLP-1 agonists are an important class of drugs for treating type 2 diabetes. The synthesis of these long peptides can be hampered by aggregation, a problem that can be overcome by the strategic incorporation of pseudoproline dipeptides.[10][11]
-
Human Islet Amyloid Polypeptide (hIAPP): This highly amyloidogenic peptide is notoriously difficult to synthesize using standard SPPS. The incorporation of pseudoproline dipeptides has been shown to be a successful strategy for its production.[1]
Conclusion
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a powerful tool in the peptide chemist's arsenal. By temporarily introducing a proline-like kink in the peptide backbone, it effectively disrupts aggregation during SPPS, enabling the synthesis of complex and therapeutically relevant peptides that would otherwise be inaccessible. Its straightforward integration into standard Fmoc-SPPS protocols and its commercial availability make it an invaluable building block for both academic research and industrial drug development.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis [en.bio-protocol.org]
- 7. d-nb.info [d-nb.info]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of glucagon-like peptide - Eureka | Patsnap [eureka.patsnap.com]
- 11. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
